molecular formula C15H14BrClO B7991003 3-Bromo-4'-chloro-3',5'-dimethylbenzhydrol

3-Bromo-4'-chloro-3',5'-dimethylbenzhydrol

Cat. No.: B7991003
M. Wt: 325.63 g/mol
InChI Key: YBKYDDQLNUEKRN-UHFFFAOYSA-N
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Description

3-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a benzhydrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by reduction. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

3-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol is unique due to its specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-9-6-12(7-10(2)14(9)17)15(18)11-4-3-5-13(16)8-11/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKYDDQLNUEKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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